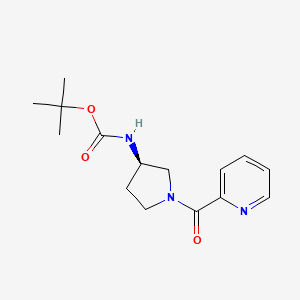

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

Descripción

“(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate” is a chiral pyrrolidine derivative functionalized with a tert-butyl carbamate group at the 3-position and a picolinoyl (pyridine-2-carbonyl) moiety at the 1-position. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors or receptor-targeting agents.

Literature citations in highlight its use in medicinal chemistry, including drug candidate synthesis and structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJCFXJUIZBDCR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:

Starting Material: The synthesis begins with (R)-piperidin-3-ylcarbamate as the starting material.

Protection: The amino group of (R)-piperidin-3-ylcarbamate is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl piperidin-3-ylcarbamate.

Picolinoylation: The protected piperidine is then reacted with picolinoyl chloride in the presence of a base such as triethylamine to introduce the picolinoyl group, resulting in the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and enantiomeric excess. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions. For example:

-

Trifluoroacetic Acid (TFA)-Mediated Deprotection :

Exposure to TFA (20–50% in dichloromethane) cleaves the Boc group, yielding the free amine (R)-1-picolinoylpyrrolidin-3-amine (Fig. 1A) . This reaction is quantitative and proceeds at room temperature within 1–2 hours.Mechanistic Insight :

Protonation of the carbamate oxygen weakens the C–O bond, facilitating tert-butyl cation elimination and subsequent formation of a transient carbamic acid, which decomposes to CO₂ and the amine .

Hydrolysis of the Picolinoyl Amide

The picolinoyl group undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic Hydrolysis :

Refluxing with 6M HCl (110°C, 12–24 h) cleaves the amide bond, producing (R)-tert-butyl pyrrolidin-3-ylcarbamate and picolinic acid (Fig. 1B) . -

Basic Hydrolysis :

Treatment with NaOH (2M, 80°C, 8 h) yields the sodium salt of picolinic acid and the free pyrrolidine derivative .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

-

N-Alkylation :

Reacting with methyl iodide (MeI) in the presence of NaH (THF, 0°C to RT) introduces a methyl group at the pyrrolidine nitrogen, forming (R)-tert-butyl 1-picolinoyl-1-methylpyrrolidin-3-ylcarbamate (Fig. 1C) .

Yield : 85–90% .

Catalytic Hydrogenation

The pyrrolidine ring is resistant to hydrogenation under standard conditions (H₂/Pd-C, 1 atm), but the picolinoyl group can be reduced selectively:

-

Selective Reduction :

Using PtO₂ in acetic acid (50°C, 4 h) reduces the pyridine ring to piperidine, yielding (R)-tert-butyl 1-(piperidine-2-carbonyl)pyrrolidin-3-ylcarbamate .

Cross-Coupling Reactions

The picolinoyl group’s aromatic ring participates in Suzuki-Miyaura coupling under palladium catalysis:

-

Borylation :

Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ (THF, 80°C, 12 h) forms a boronate ester intermediate .

Table 1: Deprotection Conditions for the Boc Group

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | RT, 1 h | (R)-1-picolinoylpyrrolidin-3-amine | >95 | |

| HCl (gas)/dioxane | 0°C, 2 h | Same as above | 90 |

Table 2: Hydrolysis of the Picolinoyl Amide

| Conditions | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 24 | (R)-tert-butyl pyrrolidin-3-ylcarbamate | 78 | |

| 2M NaOH, 80°C | 8 | Sodium picolinate + free amine | 82 |

Mechanistic and Stability Considerations

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology: The compound is utilized in biological studies to investigate the role of picolinoyl derivatives in biological systems and their potential as enzyme inhibitors or modulators.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound finds applications in the chemical industry for the synthesis of fine chemicals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyridine and pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Differences

Key Observations:

- Substituent Effects: Picolinoyl vs. In contrast, HB614’s fluoro-pyrrolidinyl motif increases lipophilicity, favoring blood-brain barrier penetration. Pivalamido (HB143): The bulky pivalamido group in HB143 improves metabolic stability compared to the target compound’s picolinoyl group, which may undergo faster oxidative degradation.

- Molecular Weight : Bulkier derivatives like HB613 (393.45 g/mol) may face challenges in bioavailability, whereas the target compound (~307 g/mol) aligns better with Lipinski’s rules for drug-likeness.

Actividad Biológica

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS Number: 1286207-97-3) is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula for (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is CHNO, with a molecular weight of approximately 291.35 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Boiling Point | Predicted ~468 °C |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Research indicates that (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exhibits biological activity through modulation of neurotransmitter systems, particularly by acting as a positive allosteric modulator at certain receptors. This modulation can enhance synaptic transmission and has implications for neuropharmacology.

Neuroprotective Effects

Studies have demonstrated that (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate possesses neuroprotective properties. In vitro assays showed that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Antidepressant Activity

In animal models, this compound has been shown to exhibit antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test indicated that administration of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate resulted in significant reductions in immobility time, which is indicative of antidepressant activity.

Case Studies

-

Neuroprotection in Alzheimer's Disease Models

- A study investigated the effects of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test.

-

Anxiety Reduction in Rodent Models

- Another case study focused on the anxiolytic properties of the compound. Rodents treated with (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests, further supporting its potential as a therapeutic agent for anxiety disorders.

Q & A

Q. What are the key considerations for synthesizing (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate, particularly regarding protecting group strategies?

The synthesis typically employs tert-butyl carbamate (Boc) as a protecting group for the amine functionality. For instance, Boc protection is introduced early to prevent undesired side reactions during subsequent coupling steps. A common approach involves reacting the pyrrolidin-3-amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate. The picolinoyl group is then introduced via amide coupling using reagents like HATU or EDCI with DMAP catalysis . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product with >95% purity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional group integrity. For example, the tert-butyl group’s singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) is a diagnostic marker .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) is used to verify enantiomeric purity, especially given the (R)-configuration of the compound .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ typically showing [M+H]⁺ or [M+Na]⁺ ions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in the synthesis of this compound?

- Catalyst Screening : Asymmetric catalysis using chiral auxiliaries or catalysts (e.g., Jacobsen’s thiourea catalysts) can improve ee. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been used in epoxidation reactions to control stereochemistry, a strategy adaptable to carbamate synthesis .

- Design of Experiments (DoE) : Statistical optimization (e.g., factorial design) identifies critical factors like temperature, solvent polarity, and catalyst loading. For instance, in epoxidation studies, DoE revealed that dichloroethane as a solvent maximizes conversion while minimizing racemization .

Q. What strategies are recommended for resolving discrepancies in reaction yields when scaling up the synthesis?

- Kinetic Profiling : Monitor reaction progress at different scales using inline FTIR or HPLC to identify mass transfer limitations. For example, agitation speed and solvent viscosity significantly impact mixing efficiency in large batches .

- Statistical Contradiction Analysis : Compare small-scale vs. pilot-scale data using multivariate analysis. If yields drop at scale, factors like temperature gradients or incomplete Boc deprotection (due to poor heat distribution) should be investigated .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in subsequent derivatization reactions?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, making it stable under basic conditions but cleavable with acids (e.g., TFA in DCM). This allows selective deprotection in multi-step syntheses .

- Electronic Effects : The electron-withdrawing nature of the carbamate group activates adjacent positions for electrophilic substitution, facilitating further functionalization (e.g., halogenation or cross-coupling) .

Methodological Tables

Q. Table 1: Common Synthesis Steps and Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O | Amine protection | |

| Amide Coupling | HATU, DIPEA, DMF | Picolinoyl introduction | |

| Purification | Silica gel chromatography (hexane/EtOAc) | Isolation |

Q. Table 2: Key Analytical Parameters

| Parameter | Technique | Critical Observations |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC | Retention time alignment with (R)-standard |

| Functional Groups | ¹³C NMR | Boc carbonyl at ~155 ppm |

| Thermal Stability | DSC | Decomposition onset >200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.